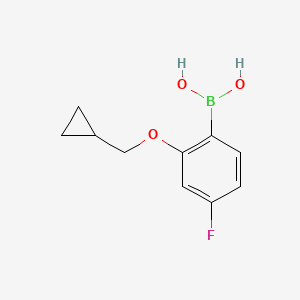

2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid

描述

属性

IUPAC Name |

[2-(cyclopropylmethoxy)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BFO3/c12-8-3-4-9(11(13)14)10(5-8)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIFCATYYMRAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)OCC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid typically follows a multi-step approach:

- Step 1: Introduction of the cyclopropylmethoxy group onto a fluorophenol or fluorophenyl precursor.

- Step 2: Installation of the boronic acid group at the appropriate position on the aromatic ring, often via lithiation or transition-metal catalyzed borylation.

- Step 3: Purification and isolation of the boronic acid compound.

The key challenge is selective functionalization to maintain the fluorine at the 4-position and the cyclopropylmethoxy group at the 2-position while introducing the boronic acid functionality.

Preparation via Boronic Acid Pinacol Ester Intermediate

A commonly reported method involves synthesizing the corresponding boronic acid pinacol ester as a stable intermediate, which can be hydrolyzed to the free boronic acid.

| Parameter | Description |

|---|---|

| Starting material | 2-(Cyclopropylmethoxy)-4-fluorophenyl derivative or 4-fluorophenol derivative |

| Key reagent | Phenylboronic acid or boron source (e.g., bis(pinacolato)diboron) |

| Solvent | Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or toluene |

| Catalyst | Palladium-based catalysts (e.g., Pd(dppf)Cl2) for Suzuki-Miyaura borylation |

| Reaction conditions | Mild heating (50-80°C), inert atmosphere (N2 or Ar) |

| Intermediate formed | This compound pinacol ester |

| Final step | Hydrolysis of pinacol ester to boronic acid using acidic or aqueous conditions |

This method is supported by the synthesis of related compounds like 2-(Cyclopropylmethoxy)-6-fluorophenylboronic acid pinacol ester, which is obtained by reacting phenylboronic acid with cyclopropyl methanol under catalytic conditions.

Specific Synthetic Route Example

A representative synthetic route reported in literature and patents for similar fluorophenylboronic acids involves:

Step 1: Ether Formation

- React 4-fluorophenol with cyclopropylmethanol under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to form 2-(cyclopropylmethoxy)-4-fluorobenzene.

Step 2: Directed Lithiation and Borylation

- Subject the ether intermediate to directed ortho-lithiation using n-butyllithium at low temperatures (-78°C).

- Quench the lithiated intermediate with trialkyl borate (e.g., trimethyl borate).

- Acidic workup yields the boronic acid.

Step 3: Purification

- Purify by recrystallization or chromatography to isolate the desired boronic acid.

Alternative Transition Metal-Catalyzed Borylation

Modern synthetic methods employ transition metal-catalyzed C–H borylation:

- Catalyst: Iridium complexes with bipyridine ligands.

- Boron source: Bis(pinacolato)diboron.

- Substrate: 2-(Cyclopropylmethoxy)-4-fluorobenzene.

- Outcome: Direct C–H borylation at the desired aromatic position.

- Advantage: Avoids lithiation, milder conditions, and better functional group tolerance.

This method is efficient for late-stage functionalization and is gaining popularity for preparing substituted phenylboronic acids.

Research Findings and Analytical Data

| Aspect | Details |

|---|---|

| Yield | Typically ranges from 60% to 85% depending on method and purity of starting materials |

| Purity | >95% purity confirmed by HPLC and NMR |

| Characterization | Confirmed by $$^{1}H$$ NMR, $$^{13}C$$ NMR, $$^{19}F$$ NMR, and mass spectrometry |

| Stability | Boronic acid is sensitive to moisture; pinacol ester intermediate is more stable for storage |

| Storage | Room temperature under inert atmosphere recommended for boronic acid pinacol ester |

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Ether formation + Lithiation | Cyclopropylmethanol, n-BuLi, trimethyl borate, acidic workup | High regioselectivity | Requires low temperature and dry conditions |

| Suzuki-Miyaura borylation | Pd catalyst, bis(pinacolato)diboron, base, mild heating | Mild conditions, scalable | Requires palladium catalyst |

| Iridium-catalyzed C–H borylation | Ir catalyst, bis(pinacolato)diboron, mild heating | Direct borylation, functional group tolerance | Catalyst cost, selectivity depends on substrate |

化学反应分析

Types of Reactions: 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding phenol or quinone derivatives.

Reduction: Formation of the corresponding boronate ester.

Substitution: Nucleophilic substitution reactions at the fluorine or boronic acid sites.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Phenol or quinone derivatives.

Reduction: Boronate esters.

Substitution: Substituted phenyl derivatives.

科学研究应用

Medicinal Chemistry

Inhibition of Protein Kinases

CP-4-FPBA has been investigated for its potential as an inhibitor of specific protein kinases, which are critical in numerous signaling pathways associated with cancer and other diseases. For instance, compounds with similar structures have shown efficacy against mitogen-activated protein kinases (MAPKs), which are implicated in cell proliferation and survival . The ability of CP-4-FPBA to modulate these pathways suggests its utility in developing targeted cancer therapies.

Case Study: Cancer Treatment

A study highlighted the use of boronic acids, including CP-4-FPBA, in the treatment of various cancers such as prostate and breast cancer. The compound's ability to inhibit histone demethylase activity positions it as a promising candidate for further development in oncological pharmacotherapy .

Organic Synthesis

Reagent in Cross-Coupling Reactions

CP-4-FPBA serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules. Its boronic acid functionality allows for the formation of carbon-carbon bonds under mild conditions, making it suitable for synthesizing pharmaceuticals and agrochemicals .

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| 2-(Cyclopropylmethoxy)-4-FPBA | 85 | Pd catalyst, aqueous base |

| 4-Fluorophenylboronic acid | 75 | Pd catalyst, organic solvent |

| Phenylboronic acid | 70 | Cu catalyst, aqueous base |

Biochemical Applications

Fluorescent Probes

Recent research has explored the modification of CP-4-FPBA to create fluorescent probes for biological imaging. These probes can selectively bind to specific biomolecules, enabling real-time monitoring of cellular processes . This application is particularly relevant in studying disease mechanisms at the molecular level.

Environmental Chemistry

Detection of Pollutants

Boronic acids like CP-4-FPBA have been employed in sensor technology for detecting environmental pollutants. Their ability to form stable complexes with diols makes them suitable for developing selective sensors that can quantify harmful substances in water sources .

作用机制

The mechanism of action of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The cyclopropylmethoxy and fluorine groups may enhance binding affinity and specificity towards certain biological targets, contributing to its potential therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5-Cyclopropyl-2-fluorophenylboronic acid (BB-4135)

- Structure : Fluorine at the ortho position and a cyclopropyl group directly attached to the phenyl ring at the meta position.

- Key Differences : Lacks the cyclopropylmethoxy group, leading to reduced steric hindrance and electronic modulation compared to FA-6663. This may enhance reactivity in cross-coupling reactions but reduce selectivity for sterically demanding substrates .

5-(Cyclopropylmethoxy)-2,4-difluorophenylboronic acid (BB-6924)

- Structure : Contains two fluorine atoms (ortho and para) and a cyclopropylmethoxy group at the meta position.

- However, the para-fluorine may compete with the boronic acid group for electronic interactions in catalytic cycles .

4-Fluorophenylboronic Acid (CAS 1765-93-1)

- Structure : Simplest analog with a single fluorine substituent at the para position.

- Key Differences : Absence of the cyclopropylmethoxy group results in lower molecular weight (139.92 g/mol vs. ~193–259 g/mol for FA-6663 analogs) and higher solubility in polar solvents. However, reduced steric bulk limits utility in reactions requiring hindered environments .

2-Fluoro-4-methoxyphenylboronic Acid (CAS 162101-31-7)

- Structure : Methoxy group at the para position and fluorine at the ortho position.

- Key Differences : The methoxy group is smaller and less electron-donating than cyclopropylmethoxy, leading to faster coupling kinetics but lower stability under acidic conditions .

Reactivity in Cross-Coupling Reactions

- FA-6663 : The cyclopropylmethoxy group provides moderate steric hindrance, balancing reactivity and selectivity. In Suzuki reactions with aryl halides, it achieves yields comparable to piclamilast derivatives (e.g., 85–98% yields in palladium-catalyzed couplings) .

- BB-6924 : The difluoro substitution enhances electrophilicity, enabling couplings with electron-rich aryl halides at lower temperatures. However, competing side reactions (e.g., protodeboronation) are more prevalent .

- 4-Fluorophenylboronic Acid : Exhibits rapid coupling rates due to minimal steric hindrance but is less effective in reactions requiring bulky substrates (e.g., ortho-substituted aryl halides) .

Physicochemical Properties

Pharmacological and Industrial Relevance

- BB-6924 : The difluoro substitution may enhance binding to hydrophobic pockets in proteins, similar to fluorinated drugs like ciprofloxacin .

- 4-Formylphenylboronic Acid (CAS 87199-17-5) : Demonstrates the role of boronic acids in prodrug design, though its aldehyde group introduces reactivity distinct from FA-6663 .

生物活性

2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Its unique structure, which includes a cyclopropylmethoxy group and a fluorine atom on the aromatic ring, enhances its electrophilicity and reactivity. This compound is primarily investigated for its interactions with biological molecules, its role in drug discovery, and its applications in medicinal chemistry.

- Molecular Formula: C11H12BFO3

- Molar Mass: 202.01 g/mol

- Structure: The compound features a boronic acid functional group that allows for reversible covalent bonding with diols, making it useful in various biochemical applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition: Boronic acids are known for their ability to inhibit certain enzymes, particularly serine proteases and proteasomes. This compound may exhibit similar inhibitory properties.

- Antibacterial Activity: Initial studies suggest that derivatives of boronic acids can possess antibacterial properties, potentially making this compound useful in treating bacterial infections.

- Binding Affinity Studies: Interaction studies have demonstrated that this compound can bind to various biomolecules, including proteins like bovine serum albumin (BSA), which is crucial for understanding its pharmacokinetics and therapeutic potential.

Enzyme Inhibition Studies

Recent research has focused on the enzyme inhibitory potential of boronic acids. For example, studies have shown that related compounds effectively inhibit urease and acetylcholinesterase (AChE). The inhibition constants (IC50 values) for these compounds vary significantly, indicating different levels of potency.

| Compound Name | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| This compound | Urease | TBD |

| Compound A | AChE | 2.14 ± 0.003 |

| Compound B | Urease | 1.21 ± 0.005 |

The specific IC50 values for this compound are yet to be determined but are expected to be comparable to those of established inhibitors.

Antibacterial Activity

Research indicates that boronic acids can exhibit varying degrees of antibacterial activity against different strains. Preliminary screening of similar compounds has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis. Future studies will need to evaluate the antibacterial efficacy of this compound against these and other strains.

Case Studies

-

Case Study on Enzyme Inhibition:

A study evaluated several boronic acid derivatives for their ability to inhibit urease activity. The results indicated that modifications in the substituents significantly affected inhibitory potency, suggesting that this compound could be optimized for enhanced activity. -

Binding Affinity Assessment:

Using fluorescence quenching assays, researchers assessed the binding affinity of this compound to BSA. The results indicated a significant interaction, which is critical for understanding its distribution and metabolism in biological systems.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid?

- Methodology : The compound can be synthesized via a two-step approach:

Substitution reaction : Introduce the cyclopropylmethoxy group to 4-fluoro-2-bromophenol using a nucleophilic aromatic substitution (SNAr) with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C).

Boronation : Convert the bromine substituent to a boronic acid via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at reflux .

- Key considerations : Monitor reaction progress via TLC or HPLC to avoid over-borylation.

Q. How should this compound be purified and characterized for research use?

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. Cold storage (0–6°C) is critical to prevent boronic acid dimerization .

- Characterization :

- NMR : Confirm substitution pattern via ¹H NMR (e.g., cyclopropylmethoxy protons at δ 3.5–4.0 ppm; aromatic protons influenced by fluorine and boronic acid).

- HPLC : Purity >95% (C18 column, acetonitrile/water mobile phase).

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage : Store under inert atmosphere (argon) at 0–6°C to minimize hydrolysis and protodeboronation. Use amber vials to prevent photodegradation .

- Handling : Avoid prolonged exposure to moisture or acidic conditions, which accelerate boronic acid decomposition.

Q. How does the cyclopropylmethoxy group influence reactivity in Suzuki-Miyaura cross-coupling?

- Steric effects : The bulky cyclopropylmethoxy group at the ortho position may slow transmetalation steps, requiring optimized catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) .

- Electronic effects : The electron-withdrawing fluorine and boronic acid groups enhance electrophilicity, favoring coupling with electron-rich aryl halides.

Advanced Research Questions

Q. How can contradictory yields in Suzuki-Miyaura reactions involving this compound be resolved?

- Troubleshooting :

- Solvent optimization : Test polar aprotic solvents (e.g., DMF) vs. ethereal solvents (THF) to balance solubility and reaction kinetics.

- Catalyst screening : Compare PdCl₂(dtbpf), Pd(PPh₃)₄, and BrettPhos-Pd-G3 for sterically hindered systems .

- Additives : Include Cs₂CO₃ or K₃PO₄ to stabilize the boronate intermediate.

Q. What strategies are effective for designing carbohydrate-binding probes using this compound?

- Mechanism : Leverage boronic acid’s reversible covalent binding to diols (e.g., sugars). Conjugate the compound to fluorescent tags (e.g., BODIPY) via its boronic acid moiety .

- Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinity to glucose or fructose.

Q. How can computational modeling predict the electronic effects of substituents on cross-coupling efficiency?

- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic regions. The fluorine atom at para increases the boronic acid’s electrophilicity, while the cyclopropylmethoxy group modulates steric accessibility .

- Software : Use Gaussian or ORCA with B3LYP/6-31G(d) basis set for geometry optimization.

Q. What degradation products form under acidic conditions, and how can they be identified?

- Pathway : Protodeboronation at pH <3 generates 2-(cyclopropylmethoxy)-4-fluorophenol.

- Detection : LC-MS (negative ion mode) to observe [M-H]⁻ peaks for degradation products. Compare retention times with synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。